molecular formula C17H13F3N2O2 B2970610 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide CAS No. 922131-18-8

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2970610
CAS No.: 922131-18-8
M. Wt: 334.298
InChI Key: ILEOLRYGPNLGGE-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H13F3N2O2 and its molecular weight is 334.298. The purity is usually 95%.
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Scientific Research Applications

Cobalt-Catalyzed Synthesis

Cobalt-catalyzed methods have been developed for the direct carbonylation of aminoquinoline benzamides, showcasing the versatility of such compounds in organic synthesis. These methods proceed at room temperature, highlighting their efficiency and mild reaction conditions, which could be advantageous for synthesizing a range of complex molecules including imides with good yields, while tolerating a variety of functional groups (L. Grigorjeva & O. Daugulis, 2014).

Regioselectivity in N-ethylation

A study focused on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a related compound, employed DFT methods to evaluate its acid/base behavior and potential reaction paths. This research is crucial for understanding the chemical behavior and synthetic versatility of similar benzamide derivatives (P. N. Batalha et al., 2019).

Ni(II)-Catalyzed Oxidative Coupling

The Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives is another significant application. This method demonstrates high functional group compatibility and broad scope, facilitating the creation of complex molecules from relatively simple precursors (Yoshinori Aihara et al., 2014).

Rh-Catalyzed Oxidative Coupling

Rhodium-catalyzed oxidative coupling methodologies enable the synthesis of polycyclic amides from benzamides and alkynes through oxidative ortho C-H activation. This approach is notable for its high yield and facile synthesis of isoquinolones, demonstrating the utility of benzamide derivatives in constructing complex heterocyclic structures (G. Song et al., 2010).

Palladium-Catalyzed Annulation

Palladium-catalyzed oxidative annulations of benzyl and allyltriflamides with allenes offer a straightforward access to enantioenriched isoquinolines. This methodology underscores the potential of benzamide derivatives in enantioselective synthesis, providing a path towards the creation of complex, chiral molecular architectures (Xandro Vidal et al., 2019).

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c18-17(19,20)13-4-2-1-3-12(13)16(24)21-11-6-7-14-10(9-11)5-8-15(23)22-14/h1-4,6-7,9H,5,8H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEOLRYGPNLGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.